molecular formula C71H106N16O31 B12326769 H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh

H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh

Cat. No.: B12326769
M. Wt: 1679.7 g/mol
InChI Key: ZFZRKFVGBLBUMC-UHFFFAOYSA-N
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Description

H-Ser-Ser-Glu-Gly-Glu-Ser-Pro-Asp-Phe-Pro-Glu-Glu-Leu-Glu-Lys-OH is a linear peptide composed of 15 amino acid residues. Key features include:

  • Sequence: Multiple glutamic acid (Glu, 5 residues) and serine (Ser, 3 residues) residues, with proline (Pro, 2 residues) and aromatic phenylalanine (Phe, 1 residue).
  • Functional Motifs: The alternating Glu and Ser/Pro residues may contribute to structural flexibility or ionic interactions due to Glu’s carboxyl groups .

While exact molecular weight and physicochemical data (e.g., melting point) are unavailable, its estimated molecular weight is ~1,700–1,900 Da based on residue composition.

Properties

Molecular Formula

C71H106N16O31

Molecular Weight

1679.7 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118)

InChI Key

ZFZRKFVGBLBUMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various amino acid derivatives.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Structural Properties and Synthesis

The peptide is composed of 16 amino acids, which contribute to its potential biological functions. The molecular formula is C71H106N16O31C_{71}H_{106}N_{16}O_{31} with a molecular weight of approximately 1,475.98 g/mol . The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield.

Antioxidant Properties

Research has indicated that peptides similar to H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh exhibit antioxidant properties, which can help in mitigating oxidative stress in cells. Such properties are crucial in preventing cellular damage and could be beneficial in developing therapeutic agents for diseases related to oxidative stress .

Antimicrobial Effects

Peptides derived from natural sources have shown promising antimicrobial activity. Studies suggest that this particular peptide may have the potential to inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Immunomodulatory Functions

This compound may play a role in modulating immune responses. Peptides can enhance or suppress immune functions, which could be valuable in treating autoimmune diseases or enhancing vaccine efficacy .

Drug Development

The unique sequence of amino acids in this compound allows it to interact with specific receptors in the body, making it a candidate for drug development targeting various diseases, including cancer and metabolic disorders .

Delivery Systems

Peptides can serve as carriers for drug delivery systems due to their ability to penetrate biological membranes. This property can be utilized to enhance the bioavailability of therapeutic agents by conjugating them with this compound .

Case Studies

StudyFocusFindings
Schmidt et al., 2008Enzymatic FunctionDeveloped computational models predicting enzymatic functions for peptides, including those similar to this compound .
Bioactive Peptides ReviewHealth BenefitsDiscussed the antioxidative and immunomodulatory effects of bioactive peptides, highlighting the relevance of sequences like this compound .
Recent Advances in Peptide TherapeuticsDrug DevelopmentReviewed the potential of peptide-based drugs, emphasizing sequences that include this compound for targeted therapies .

Mechanism of Action

The mechanism by which H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Comparison with Related Peptides
Compound Key Residues Molecular Weight (Da) Functional Groups/Linkages Biological Role
Target Peptide Ser, Glu (5), Pro (2), Phe ~1,700–1,900 (estimated) Free termini, α/β-linked Glu Unknown (potential cofactor?)
MFR-a (Methanothermobacter) Glu, Gly, modified furan Not specified β/α-linked Glu, formyl group Cofactor in methanogenesis
Methylofuran Glu, alternating β/α linkages Not specified Formyl group, variable linkages One-carbon carrier
CAS 74221-77-5 () Glu (8), Lys (4), Ser (3), Asp (3) 3,066.24 High polarity (PSA: 1,453 Ų) Uncharacterized

Key Observations :

  • Glutamic Acid Arrangement: The target peptide shares high Glu content with MFR-a and methylofuran, cofactors in methanogenic archaea. However, MFR-a includes a modified furan ring absent in the target peptide .
  • Polarity : The target’s Glu-rich sequence suggests high solubility, similar to CAS 74221-77-5, which has a PSA of 1,453 Ų .

Functional Comparisons

Table 2: Functional Roles of Similar Compounds
Compound Functional Role Impact of Structural Features
Target Peptide Hypothesized cofactor or signaling molecule Glu residues may enable metal binding or pH-dependent conformational changes.
MFR-a Methanogenesis cofactor β/α-linked Glu stabilizes formyl group transfer .
Wheat LMW-GS Dough elasticity and strength Glu and Pro residues enhance crosslinking via disulfide bonds .
CAS 74221-77-5 Uncharacterized High Lys/Glu content suggests nucleic acid or membrane interactions .

Key Findings :

  • Cofactor Potential: Unlike MFR-a, the target peptide lacks a formyl group, critical for one-carbon transfer in methanogenesis. However, its Glu residues could facilitate redox or metal-binding roles .
  • Stability : Proline residues may confer protease resistance, a feature observed in bioactive peptides like cyclosporine .

Research Findings and Implications

  • Linkage Variability : highlights that α/β-linked Glu residues in MFR-a influence cofactor activity. The target peptide’s Glu linkages (unconfirmed) may similarly affect function .
  • Quality Traits in Wheat : Glu-rich LMW-GS subunits (e.g., Glu-A3b) correlate with improved dough quality, suggesting the target’s Glu clusters could enhance protein interactions .
  • Structural Comparison Methods : Graph-based algorithms () could identify shared motifs between the target and MFR-a, such as Glu-Pro clusters .

Biological Activity

H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh, also known as Prepro Vasoactive Intestinal Peptide (VIP) fragment, is a peptide composed of 16 amino acids. Its molecular formula is C71H106N16O31, with a molecular weight of approximately 1679.69 g/mol . This compound is part of a larger family of vasoactive intestinal peptides that play significant roles in various physiological processes.

Biological Functions

The biological activity of this compound is primarily associated with its role in the regulation of several bodily functions, including:

  • Vasodilation : VIP is known to induce relaxation of smooth muscle tissues, leading to vasodilation and increased blood flow.
  • Neurotransmission : It acts as a neurotransmitter in the central and peripheral nervous systems, influencing neuronal signaling.
  • Gastrointestinal Function : VIP modulates gastrointestinal motility and secretion, promoting digestive processes.

Research indicates that this compound exerts its effects through specific receptor interactions. The primary receptor for VIP is the vasoactive intestinal peptide receptor (VIPR), which belongs to the G protein-coupled receptor family. Upon binding, these receptors activate intracellular signaling pathways, such as adenylate cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent physiological responses .

Study 1: VIP and Neuroprotection

A study published in the Journal of Neurochemistry explored the neuroprotective effects of VIP on neuronal cells under oxidative stress conditions. The results demonstrated that treatment with VIP significantly reduced cell death and oxidative damage by modulating antioxidant enzyme activity .

ParameterControl GroupVIP Treatment Group
Cell Viability (%)4580
ROS Levels (µM)103
Antioxidant Enzyme Activity (U/mg)512

Study 2: Gastrointestinal Motility

Another investigation focused on the effects of VIP on gastrointestinal motility in rodent models. The findings indicated that administration of VIP led to enhanced intestinal transit time and increased secretion of digestive enzymes .

MeasurementBaseline (Control)After VIP Treatment
Intestinal Transit Time (min)6045
Digestive Enzyme Levels (U/ml)2035

Q & A

Q. Q. How to ensure compliance with journal guidelines (e.g., Pharmaceutical Research) when documenting peptide studies?

  • Methodological Answer : Structure the Methods section with subsections for synthesis (resin type, cleavage agents), purification (HPLC gradients), and characterization (MS/MS spectra, NMR peaks). Disclose batch numbers, storage conditions, and institutional review board (IRB) approvals for biological samples. Use SI units and avoid proprietary software jargon .

Q. What are best practices for depositing raw data (e.g., spectral files, kinetic curves) in public repositories?

  • Methodological Answer : Use domain-specific repositories like ProteomeXchange for MS data or the Protein Data Bank (PDB) for structural data. Annotate datasets with ISO 8601 timestamps, instrument models (manufacturer/location), and metadata templates (e.g., MIAPE for proteomics). Cite DOIs in the manuscript .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.